6-Acetylpicolinonitrile
Overview
Description
6-Acetylpicolinonitrile, also known as 6-Acetyl-2-pyridinecarbonitrile, is a synthetic reagent with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . This compound is primarily used in the preparation of iminopyridine oxazoline cobalt complexes, which serve as catalysts for enantioselective hydroboration of disubstituted aryl alkenes .
Mechanism of Action
Target of Action
6-Acetylpicolinonitrile is primarily used as a synthetic reagent in the preparation of other compounds
Mode of Action
It is used in the synthesis of iminopyridine oxazoline cobalt complexes, which act as catalysts for enantioselective hydroboration of disubstituted aryl alkenes .
Result of Action
The primary result of the action of this compound is the formation of other compounds through chemical synthesis. It is used in the preparation of iminopyridine oxazoline cobalt complexes . The specific molecular and cellular effects of these complexes depend on their structure and the context in which they are used.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetylpicolinonitrile typically involves the reaction of 2-cyanopyridine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 6-Acetylpicolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Acetylpicolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and catalysts.
Biology: The compound is utilized in the development of biochemical assays and probes.
Medicine: Research explores its potential in drug development and as a precursor for pharmaceutical compounds.
Industry: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
2-Cyanopyridine: A precursor in the synthesis of 6-Acetylpicolinonitrile.
6-Acetylpyridine: Similar in structure but lacks the nitrile group.
2-Acetylpyridine: Another structural isomer with different reactivity.
Uniqueness: this compound is unique due to its combination of an acetyl group and a nitrile group on a pyridine ring. This structure imparts distinct reactivity and makes it valuable in the synthesis of catalysts and other complex molecules .
Properties
IUPAC Name |
6-acetylpyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIQDJPKUDAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570184 | |
Record name | 6-Acetylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159307-02-5 | |
Record name | 6-Acetylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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